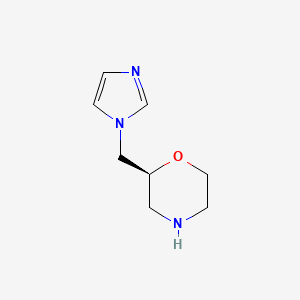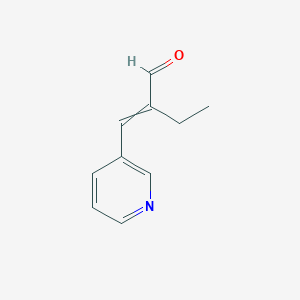
2-(Pyridin-3-ylmethylidene)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Pyridin-3-yl)methylidene]butanal is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol It is characterized by the presence of a pyridine ring attached to a butanal group through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(pyridin-3-yl)methylidene]butanal typically involves the condensation of pyridine-3-carbaldehyde with butanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the pyridine ring and the butanal group .
Industrial Production Methods
While specific industrial production methods for 2-[(pyridin-3-yl)methylidene]butanal are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
2-[(Pyridin-3-yl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
科学研究应用
2-[(Pyridin-3-yl)methylidene]butanal has several scientific research applications, including:
作用机制
The mechanism of action of 2-[(pyridin-3-yl)methylidene]butanal and its derivatives involves interactions with specific molecular targets and pathways. These interactions can vary depending on the specific structure and functional groups present in the compound. For example, derivatives with biological activity may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways .
相似化合物的比较
Similar Compounds
Pyridine-3-carbaldehyde: A precursor in the synthesis of 2-[(pyridin-3-yl)methylidene]butanal.
Butanal: Another precursor used in the synthesis.
Pyridine derivatives: Compounds with similar structures that may exhibit comparable chemical and biological properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2-(pyridin-3-ylmethylidene)butanal |
InChI |
InChI=1S/C10H11NO/c1-2-9(8-12)6-10-4-3-5-11-7-10/h3-8H,2H2,1H3 |
InChI 键 |
SILMSHIJGWWXKI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CC1=CN=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)
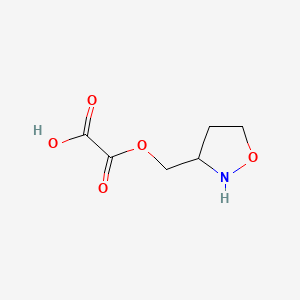
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
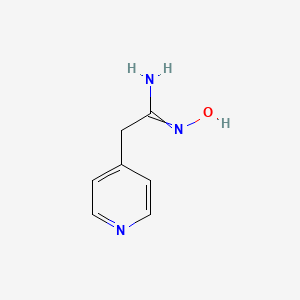
![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)


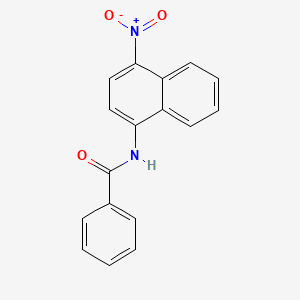
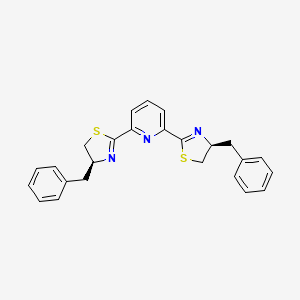
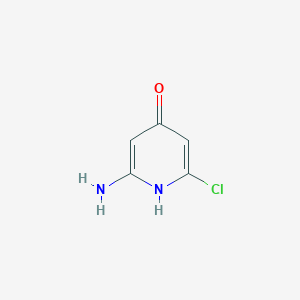

![1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11824143.png)

